Bienvenue dans la boutique en ligne BenchChem!

KMH-233

LAT1 inhibition L-leucine uptake competitive binding assay

KMH-233 is a non-transportable, slowly reversible LAT1 inhibitor with >55-fold selectivity over LAT2, enabling clean, LAT1-specific pharmacological interrogation without substrate-based compensatory influx. Validated to potentiate bestatin and cisplatin in breast cancer models, with hemocompatibility and minimal BBB penetration. Ideal for competitive uptake assays and combination therapy studies. Choose KMH-233 for definitive LAT1 blockade.

Molecular Formula C32H25N7O5
Molecular Weight 587.596
CAS No. 1941174-13-5
Cat. No. B608361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKMH-233
CAS1941174-13-5
SynonymsKMH-233;  KMH 233;  KMH233.
Molecular FormulaC32H25N7O5
Molecular Weight587.596
Structural Identifiers
SMILESO=C(O)[C@@H](N)CC1=CC=CC(C(NC2=C(C#N)C(C3=CC=C(OCC(NC)=O)C=C3)=C(C#N)C4=NC5=CC=CC=C5N24)=O)=C1
InChIInChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m0/s1
InChIKeyMLNOOVGSMCJSCE-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KMH-233 (CAS 1941174-13-5) LAT1 Inhibitor for Cancer Research and Combination Therapy Studies


KMH-233 is a selective, slowly reversible inhibitor of L-type amino acid transporter 1 (LAT1/SLC7A5) with an IC50 of 18.2 ± 1.2 µM for inhibiting [14C]-L-leucine uptake in MCF-7 human breast cancer cells [1]. Unlike substrate-based LAT1 inhibitors, KMH-233 acts as a non-transportable competitive inhibitor that binds to LAT1 without being transported into cells, thereby avoiding compensatory amino acid influx mechanisms that limit the efficacy of substrate-class inhibitors [1]. The compound demonstrates high selectivity for LAT1 over LAT2 (IC50 >1 mM), exhibits hemocompatibility at concentrations below 25 µM without affecting plasma coagulation, and significantly potentiates the anti-proliferative efficacy of chemotherapeutic agents including bestatin and cisplatin [1][2].

Why LAT1 Inhibitors Cannot Be Interchanged: Critical Selection Factors for KMH-233 (CAS 1941174-13-5) Procurement


LAT1 inhibitors exhibit fundamentally divergent pharmacological profiles based on their transportability, selectivity for LAT1 versus LAT2, reversibility kinetics, and off-target transporter interactions. The classic system L inhibitor BCH (2-amino-2-norbornane-carboxylic acid) functions primarily as a transported substrate rather than a true inhibitor, entering cells at over 4× the rate of KMH-233 (11.95 ± 1.10 nmol/mg protein vs. 2.81 ± 0.80 nmol/mg protein at 100 µM) and requiring >10 mM concentrations for antiproliferative effects [1]. The clinical-stage inhibitor JPH203 (nanvuranlat), while nanomolar-potent, is a substrate for OATP1B1/1B3/2B1 and OAT3 transporters and undergoes rapid N-acetylation in hepatocytes, limiting systemic exposure to target cancer cells [1]. The ASCT2-targeting inhibitor V-9302 exhibits activity against LAT1 only as a secondary off-target effect. These mechanistic differences render simple potency comparisons inadequate for experimental design; the choice of LAT1 inhibitor must be driven by the specific research question regarding transportability, metabolic stability, BBB interaction, or combination therapy potential.

KMH-233 (CAS 1941174-13-5) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for LAT1 Inhibitor Selection


6.2× Greater LAT1 Inhibitory Potency Than BCH in Direct Head-to-Head Comparison

In a direct head-to-head competitive inhibition assay measuring [14C]-L-leucine uptake in MCF-7 human breast cancer cells, KMH-233 demonstrated an IC50 of 18.2 ± 1.2 µM compared to 112 ± 12 µM for BCH, representing a 6.2-fold greater inhibitory potency [1]. Both compounds were evaluated under identical experimental conditions with 5-minute incubation at eight concentrations ranging from 1 µM to 1 mM. The mRNA expression levels of LAT1, LAT2, and 4F2hc in MCF-7 cells were quantified prior to the assay to confirm target expression. KMH-233 achieved 55.10 ± 2.81% inhibition of [14C]-L-leucine uptake at 25 µM (near its IC50), whereas BCH required substantially higher concentrations to achieve comparable inhibition.

LAT1 inhibition L-leucine uptake competitive binding assay MCF-7 cells

>55-Fold Selectivity for LAT1 Over LAT2 Versus Non-Selective BCH

KMH-233 exhibits high selectivity for LAT1 over the structurally related transporter LAT2. In competitive inhibition assays using [14C]-L-alanine (10.0 µM) as a LAT2 substrate, KMH-233 showed no significant inhibition within the concentration range of 50-1000 µM, with the exact IC50 for LAT2-mediated uptake being >1 mM [1]. At 25 µM (near LAT1 IC50), KMH-233 inhibited LAT1-mediated uptake by 55.10 ± 2.81% while showing negligible LAT2 inhibition. At 100 µM, LAT1 inhibition reached 77.75 ± 3.72% with only 3.93 ± 1.97% LAT2 inhibition. In contrast, BCH lacks this selectivity, inhibiting all members of the LAT family and requiring concentrations >10 mM for antiproliferative effects [1].

LAT1 selectivity LAT2 counter-screening transporter selectivity MCF-7 cells

Non-Transportable Inhibitor Profile Versus Transported Substrate BCH: 4.25× Lower Intracellular Accumulation

KMH-233 functions as a true non-transportable inhibitor of LAT1, binding to the transporter without undergoing cellular uptake. Quantification of intracellular accumulation following 30-minute incubation at 100 µM revealed that KMH-233 accumulated to only 2.81 ± 0.80 nmol/mg protein in MCF-7 cells, whereas BCH accumulated to 11.95 ± 1.10 nmol/mg protein—a 4.25-fold higher level [1]. The unidirectional transfer constant (Kin) across the blood-brain barrier for KMH-233 was 8.2 × 10⁻⁵ ± 0.5 × 10⁻⁵ mL/s/g, which is 156-fold lower than that of the endogenous LAT1 substrate L-leucine (12.9 × 10⁻³ ± 0.4 × 10⁻³ mL/s/g), confirming minimal brain penetration [1].

non-transportable inhibitor LAT1 substrate cellular uptake MCF-7 cells

2.9× Greater Antiproliferative Potency Than BCH as Single Agent in MCF-7 Cells

In 72-hour cell proliferation assays using MCF-7 human breast cancer cells, KMH-233 demonstrated an IC50 of 124 ± 24 µM for growth inhibition as a single agent, compared to 362 ± 38 µM for BCH—representing a 2.9-fold greater antiproliferative potency [1]. At 100 µM concentration, KMH-233 reduced MCF-7 cell growth significantly, whereas bestatin, cisplatin, and BCH all showed weak inhibition (0-24%) at the same concentration. The IC50 values for bestatin, cisplatin, and BCH under identical conditions were 541 ± 86 µM, 289 ± 47 µM, and 362 ± 38 µM, respectively, establishing KMH-233 as the most effective single agent among these comparators [1].

antiproliferative activity cancer cell growth inhibition MCF-7 cells IC50

Enhanced Cisplatin Potentiation: 82% Growth Inhibition in Combination Versus 0% for Cisplatin Alone

KMH-233 significantly potentiates the antiproliferative efficacy of the chemotherapeutic agent cisplatin. In MCF-7 cells, cisplatin (100 µM) alone produced 0% growth inhibition over 72 hours. When combined with KMH-233 at 100 µM, inhibition increased to 82% [1]. At a lower KMH-233 concentration of 25 µM, the combination with cisplatin (100 µM) still achieved 50% growth inhibition. In comparison, BCH (100 µM) combined with cisplatin (100 µM) achieved only 43% growth inhibition—demonstrating that KMH-233 is nearly twice as effective (82% vs. 43%) as BCH in potentiating cisplatin's antitumor activity [1].

combination therapy cisplatin potentiation drug synergy MCF-7 cells

Brain Amino Acid Homeostasis Preservation: 0% Change in Mouse Brain L-Leu, L-Tyr, and L-Trp Levels at 23 µmol/kg i.p.

Following intraperitoneal administration of KMH-233 at 23 µmol/kg in mice, brain levels of the essential large neutral amino acids L-leucine, L-tyrosine, and L-tryptophan remained unchanged compared to vehicle controls, indicating preserved brain amino acid homeostasis despite systemic LAT1 inhibition [1]. This is attributed to KMH-233's extremely poor brain uptake (Kin = 8.2 × 10⁻⁵ mL/s/g, 156-fold lower than L-leucine) and its inability to be transported across the blood-brain barrier [2]. In the same study, KMH-233 demonstrated hemocompatibility at concentrations below 25 µM without affecting plasma coagulation parameters, and reduced total protein levels of mTOR and NF-κB in LAT1-expressing cancer cells, resulting in increased apoptosis [1].

brain amino acid homeostasis in vivo safety blood-brain barrier off-target toxicity

KMH-233 (CAS 1941174-13-5) Validated Research Applications and Recommended Use Cases


LAT1-Mediated L-Leucine Uptake Inhibition Assays Requiring Selective LAT1 Blockade Without LAT2 Interference

KMH-233 is the preferred tool compound for competitive [14C]-L-leucine uptake inhibition assays in LAT1-expressing cancer cell lines where selective blockade of LAT1 (IC50 = 18.2 ± 1.2 µM) without LAT2 interference (IC50 > 1000 µM) is required [1]. Recommended working concentrations are 18-25 µM for near-IC50 effects (~55% inhibition) and 100 µM for near-maximal inhibition (~78%) of LAT1-mediated uptake. At 100 µM, LAT2 inhibition remains minimal (3.93 ± 1.97%), enabling clean LAT1-specific pharmacological interrogation [1].

Combination Therapy Studies Investigating LAT1 Inhibition as a Cisplatin or Bestatin Sensitization Strategy

KMH-233 is validated for combination therapy studies with cisplatin and bestatin in breast cancer models. At 25 µM, KMH-233 enhances bestatin (100 µM) efficacy from 0% to 53% growth inhibition and cisplatin (100 µM) efficacy from 0% to 50% growth inhibition in MCF-7 cells over 72 hours [1]. At 100 µM, the combination with cisplatin achieves 82% inhibition. This quantifiable potentiation makes KMH-233 suitable for dose-response matrix studies investigating LAT1 inhibition as an adjuvant strategy to overcome chemoresistance or reduce cytotoxic drug dosing [1].

Preclinical In Vivo Oncology Studies in Prostate or Breast Cancer Models Requiring BBB-Sparing LAT1 Inhibition

KMH-233 is appropriate for systemic (i.p.) administration in murine cancer models where preservation of brain amino acid homeostasis is a critical experimental requirement. At 23 µmol/kg i.p., KMH-233 does not alter brain levels of L-Leu, L-Tyr, or L-Trp, confirming minimal BBB penetration and absence of CNS amino acid disruption [1][2]. The compound shows efficient distribution to prostate tissue after i.p. administration, suggesting particular utility for prostate cancer xenograft studies [2]. Hemocompatibility at concentrations ≤25 µM supports systemic administration protocols [1].

Mechanistic Studies of Non-Transportable Versus Transportable LAT1 Inhibitor Pharmacology

KMH-233 serves as a benchmark non-transportable LAT1 inhibitor for comparative studies against transportable substrates such as BCH. Its minimal cellular accumulation (2.81 ± 0.80 nmol/mg protein at 100 µM) versus BCH (11.95 ± 1.10 nmol/mg protein) enables researchers to dissect whether observed LAT1 inhibition phenotypes arise from transporter blockade per se versus intracellular amino acid mimicry or compensatory influx mechanisms [1]. The slowly reversible nature of KMH-233 binding further distinguishes its pharmacological profile from rapidly reversible inhibitors, supporting washout experiments and time-course analyses of LAT1 inhibition recovery kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for KMH-233

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.